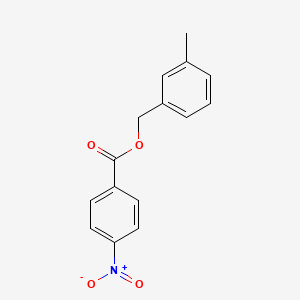

(3-Methylphenyl)methyl 4-nitrobenzoate

Description

(3-Methylphenyl)methyl 4-nitrobenzoate is an aromatic ester derivative composed of a 4-nitrobenzoic acid moiety esterified with a 3-methylbenzyl alcohol group. The nitro group at the para position of the benzoate ring confers electron-withdrawing properties, while the 3-methyl substituent on the benzyl group introduces steric and electronic effects. This compound is structurally analogous to other nitrobenzoate esters but distinguished by its unique substitution pattern, which may influence its physicochemical and biological properties.

Properties

CAS No. |

53218-08-9 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

(3-methylphenyl)methyl 4-nitrobenzoate |

InChI |

InChI=1S/C15H13NO4/c1-11-3-2-4-12(9-11)10-20-15(17)13-5-7-14(8-6-13)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

NKSJKDPWIBQVNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (3-Methylphenyl)methyl 4-nitrobenzoate

General Synthetic Strategy

The synthesis of (3-Methylphenyl)methyl 4-nitrobenzoate typically involves two main steps:

- Preparation of the 4-nitrobenzoic acid or its activated derivative (e.g., acid chloride or anhydride).

- Esterification with 3-methylbenzyl alcohol (3-methylphenylmethanol).

Alternatively, nitration of the corresponding methyl ester or benzyl ester can be performed under controlled conditions to introduce the nitro group selectively at the 4-position.

Esterification Procedure

A common approach is the esterification of 4-nitrobenzoic acid with 3-methylbenzyl alcohol using acid catalysts or coupling reagents:

- Activation of 4-nitrobenzoic acid: Conversion to acid chloride using reagents such as thionyl chloride or oxalyl chloride under inert atmosphere to prevent side reactions.

- Reaction with 3-methylbenzyl alcohol: The acid chloride is then reacted with 3-methylbenzyl alcohol in the presence of a base (e.g., pyridine or triethylamine) to neutralize generated HCl.

- Reaction conditions: Typically carried out at low to moderate temperatures (0–25 °C) to avoid overreaction or decomposition.

- Workup: The reaction mixture is quenched with water, and the ester is extracted with organic solvents, followed by purification via recrystallization or chromatography.

Nitration of Methyl or Benzyl Esters

An alternative method involves nitration of methyl or benzyl esters of benzoic acid derivatives:

- Nitration reagents: A mixture of nitric acid and sulfuric acid is used to introduce the nitro group at the para position relative to the ester.

- Reaction control: Temperature is maintained between 0 to 30 °C to minimize formation of undesired isomers or over-nitration.

- Purification: The nitrated product is isolated by precipitation, filtration, and recrystallization.

Specific Patent-Based Methodologies

Process from EP0019744B1

This patent describes a process involving nitration and hydrolysis steps with specific attention to removing isomeric impurities:

- The crude 3-nitro-4-methylphenol is obtained with over 87% yield after hydrolysis of the corresponding chloroformic acid ester.

- Reaction mixture is left for 5 to 30 minutes at controlled temperatures.

- Inert gases such as nitrogen are used to remove nitrous gases formed during the reaction.

- The crude product is hydrolyzed in boiling water (85 to 98 °C) with simultaneous steam distillation to remove 2-nitro-4-methylphenol isomer impurities.

- The hydrolysis water amount is 1.5 to 10 times the starting material weight, preferably 3 to 4 times.

This method emphasizes high yield and purity by controlling reaction atmosphere and hydrolysis conditions.

Process from EP0118862B1

This patent focuses on isolating methyl m-nitrobenzoate from an isomer mixture:

- Nitration of methyl benzoate is performed, followed by dilution with water and filtration without drying the filter cake.

- Emulsifiers are added to form a suspension, which is treated at two temperature stages to separate the desired isomer.

- The methyl m-nitrobenzoate is isolated by filtration, washing, and drying.

- Purities of 98.9 to 99.8% are achieved, with removal of ortho- and para-isomers by steam distillation and saponification.

- By-products such as methyl o-nitrobenzoate and p-nitrobenzoic acid are recovered for further use.

This process highlights the importance of emulsifiers and staged temperature control in achieving high purity.

Laboratory-Scale Synthesis Example from Literature

A related compound, methyl-3-methyl-4-nitrobenzoate, was synthesized with a 92% yield by nitration of the corresponding methyl ester under controlled conditions (cooling to 15–20 °C, slow addition of sodium nitrite in acetic acid), followed by isolation of the product as a light brown solid with melting point 79–82 °C. This procedure can be adapted for the benzyl ester.

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Insights

- Isomer control: Both patents emphasize controlling isomer formation (ortho and para nitro isomers) by reaction temperature, hydrolysis, and steam distillation, which is critical for obtaining pure (3-Methylphenyl)methyl 4-nitrobenzoate.

- Use of inert atmosphere: Nitrogen or other inert gases are used to remove nitrous gases, reducing side reactions and improving yield.

- Emulsifiers: Addition of emulsifiers during isolation enhances separation of isomers and improves purity.

- Hydrolysis conditions: Controlled hydrolysis in boiling water with specific water-to-substrate ratios optimizes conversion and purity.

- Reaction time and temperature: Short reaction times (5–30 minutes) and low temperatures prevent over-nitration and decomposition.

Chemical Reactions Analysis

4-Nitrobenzoic acid 3-methylbenzyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzoic acid and 3-methylbenzyl alcohol. Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups, such as amides or thioesters, using appropriate nucleophiles.

Scientific Research Applications

Pharmaceutical Intermediate

(3-Methylphenyl)methyl 4-nitrobenzoate is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. The compound's nitro group can be reduced to amines, which are crucial in drug synthesis .

Biochemical Characterization

This compound has been employed in the biochemical characterization of enzymes, such as nitroreductases. For instance, it has been used to study the Escherichia coli major nitroreductase (NfsA), which is significant for understanding bacterial metabolism and developing antibiotic strategies .

Synthetic Chemistry

In synthetic organic chemistry, (3-Methylphenyl)methyl 4-nitrobenzoate serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to create derivatives that can be further functionalized for various applications, including agrochemicals and specialty chemicals .

Case Study 1: Synthesis of Antimicrobial Agents

A research study focused on using (3-Methylphenyl)methyl 4-nitrobenzoate as a precursor for synthesizing novel antimicrobial agents. The study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, indicating its potential in drug development .

Case Study 2: Enzyme Activity Assay

In another study, (3-Methylphenyl)methyl 4-nitrobenzoate was utilized to assess the activity of nitroreductases in bacterial cultures. The results showed a correlation between enzyme activity and the concentration of this compound, highlighting its role as a substrate in enzymatic reactions .

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid 3-methylbenzyl ester depends on the specific application and the target molecule. In general, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or transesterification. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Substituent Effects

Table 1: Key Structural Features of Selected Nitrobenzoate Esters

Key Observations :

- Substituent Position : The para-nitro group in (3-Methylphenyl)methyl 4-nitrobenzoate is a strong EWG, reducing electron density on the aromatic ring. This contrasts with methyl 3-methoxy-4-nitrobenzoate, where the meta-methoxy group (EDG) may mitigate the nitro group’s electronic effects .

- However, steric hindrance from the benzyl group might reduce binding efficiency to enzymatic targets .

Key Findings :

- Antioxidant Activity: Methyl 4-nitrobenzoate exhibits moderate DPPH scavenging (63.15%), but electron-donating groups (e.g., methoxy in methyl 4-methoxybenzoate) enhance this activity .

- Antibacterial Activity: Methyl 4-nitrobenzoate shows strong inhibition against S. aureus and P. aeruginosa .

- Enzyme Inhibition : Nitrobenzoates generally exhibit lower cholinesterase inhibition compared to derivatives with electron-donating groups (e.g., methoxy) .

Physicochemical Properties

Table 4: Comparative Physicochemical Data

Insights :

- The 3-methylbenzyl group in the target compound substantially increases molecular weight and logP (lipophilicity), reducing aqueous solubility. This may limit its applications in aqueous systems but improve compatibility with lipid-rich environments (e.g., cell membranes).

Biological Activity

(3-Methylphenyl)methyl 4-nitrobenzoate, also known as a nitrobenzoate derivative, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for (3-Methylphenyl)methyl 4-nitrobenzoate is . The structure consists of a methyl group attached to a phenyl ring and a nitrobenzoate moiety, which contributes to its biological activity.

Antimicrobial Properties

Nitrobenzoate derivatives have been reported to exhibit antimicrobial activity. For instance, compounds similar to (3-Methylphenyl)methyl 4-nitrobenzoate have demonstrated effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are known for their resistance to multiple drugs. A study highlighted the potential of such compounds in inhibiting bacterial gyrase, an essential enzyme for bacterial DNA replication .

Anticancer Activity

Research indicates that nitrobenzoate derivatives can suppress tumor growth and metastasis. A specific study on nitrobenzoate compounds revealed their ability to inhibit tubulin polymerization, leading to reduced cancer cell proliferation and enhanced apoptosis in various cancer cell lines . The anticancer mechanisms often involve the modulation of signaling pathways related to cell growth and survival.

Anti-inflammatory Effects

(3-Methylphenyl)methyl 4-nitrobenzoate and its analogs have shown promise in reducing inflammation. Nitrobenzoate compounds are known to inhibit inflammatory mediators and have been tested for their effects on vascular development using zebrafish models. These studies suggest that such compounds could be beneficial in treating inflammatory diseases .

The biological activity of (3-Methylphenyl)methyl 4-nitrobenzoate is primarily attributed to its interaction with cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and protein synthesis.

- Modulation of Signal Transduction Pathways : It can alter pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

- Impact on Vascular Development : Studies indicate that it disrupts angiogenesis by interfering with VEGF/VEGFR2 signaling pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against drug-resistant bacteria | |

| Anticancer | Inhibits tumor growth and induces apoptosis | |

| Anti-inflammatory | Reduces inflammatory markers |

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| (3-Methylphenyl)methyl 4-nitrobenzoate | Moderate | High | Moderate |

| Nitrobenzoate Compound X8 | High | Moderate | High |

| IMB5476 | Low | High | Moderate |

Case Studies

- Antimicrobial Efficacy : A study assessed the efficacy of (3-Methylphenyl)methyl 4-nitrobenzoate against clinical isolates of S. aureus . Results showed a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating significant antimicrobial potential.

- Cancer Cell Line Studies : In vitro tests on breast cancer cell lines demonstrated that treatment with the compound led to a reduction in cell viability by over 50% at concentrations above 10 µM, highlighting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-Methylphenyl)methyl 4-nitrobenzoate, and how are impurities minimized during synthesis?

- Methodology : The compound is typically synthesized via esterification between 4-nitrobenzoic acid derivatives and (3-methylphenyl)methanol. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) are used to drive the reaction. Purification involves recrystallization from solvents like ethanol or column chromatography. Impurity profiling is conducted using HPLC or GC-MS, with residual reactants monitored via ¹H NMR (e.g., absence of 4-nitrobenzoic acid peaks at δ ~8.2 ppm) .

Q. How is the molecular structure of (3-Methylphenyl)methyl 4-nitrobenzoate confirmed experimentally?

- Methodology : Structural confirmation combines spectroscopic and crystallographic techniques. ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~168 ppm in ¹³C NMR). X-ray crystallography using programs like SHELX refines bond lengths and angles, with H-atom parameters constrained during refinement. For example, the nitro group geometry (O-N-O angle ~125°) and ester conformation are validated against crystallographic data .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology : FT-IR confirms ester C=O stretches (~1720 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Discrepancies between calculated (DFT) and observed NMR shifts are resolved by considering solvent effects (e.g., DMSO vs. CDCl₃) or dynamic equilibria. Mass spectrometry (ESI-TOF) validates molecular weight (e.g., [M+H]⁺ at m/z 286) .

Advanced Research Questions

Q. How do intermolecular interactions, such as hydrogen bonding, influence the crystal packing of (3-Methylphenyl)methyl 4-nitrobenzoate?

- Methodology : Crystallographic data (e.g., from SHELXL) are analyzed using graph set notation (e.g., R₂²(8) motifs) to classify hydrogen bonds. The nitro group often acts as an acceptor, while methyl groups contribute to van der Waals interactions. Software like Mercury (CCDC) visualizes packing diagrams, revealing layered structures stabilized by C-H···O contacts .

Q. What computational strategies are used to predict the reactivity of the nitro and ester groups in further functionalization?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic sites. Fukui indices identify the nitro group as electron-deficient (susceptible to reduction) and the ester carbonyl as a nucleophilic target. Experimental validation involves monitoring reaction kinetics (e.g., nitro reduction with Sn/HCl) and correlating with computed activation energies .

Q. How can enantiomeric purity be assessed if chiral derivatives of this compound are synthesized?

- Methodology : Chiral derivatization agents (e.g., Mosher’s acid chloride) convert enantiomers into diastereomers, resolved via chiral HPLC or ¹⁹F NMR. For example, (R)- and (S)-isomers show distinct splitting patterns in Mosher’s ester derivatives, with optical purity quantified by integration (>97% ee) .

Q. What experimental approaches resolve contradictions between spectroscopic data and crystallographic results?

- Methodology : Dynamic effects in solution (e.g., rotational barriers) may explain NMR vs. X-ray discrepancies. Variable-temperature NMR probes conformational flexibility, while Hirshfeld surface analysis (CrystalExplorer) compares solid-state interactions. Cross-validation with Raman spectroscopy further reconciles vibrational data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.